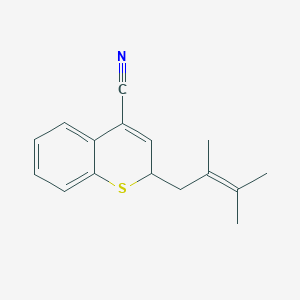![molecular formula C28H23N3O4 B15164255 1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole CAS No. 192316-25-9](/img/structure/B15164255.png)
1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole core with additional functional groups that enhance its chemical and biological properties.
Preparation Methods
The synthesis of 1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by nitration and benzylation reactions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) under elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The benzimidazole core can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar compounds to 1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole include other benzimidazole derivatives such as:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Nocodazole: An anticancer agent that disrupts microtubule formation
The uniqueness of this compound lies in its specific functional groups, which enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
CAS No. |
192316-25-9 |
|---|---|
Molecular Formula |
C28H23N3O4 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[[3,4-bis(phenylmethoxy)phenyl]methyl]-6-nitrobenzimidazole |
InChI |
InChI=1S/C28H23N3O4/c32-31(33)24-12-13-25-26(16-24)30(20-29-25)17-23-11-14-27(34-18-21-7-3-1-4-8-21)28(15-23)35-19-22-9-5-2-6-10-22/h1-16,20H,17-19H2 |
InChI Key |
KBQNKCWQQQONKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CN3C=NC4=C3C=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


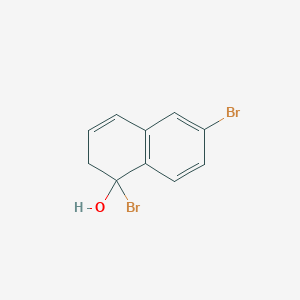
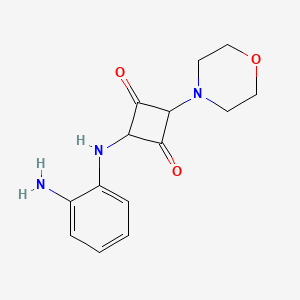
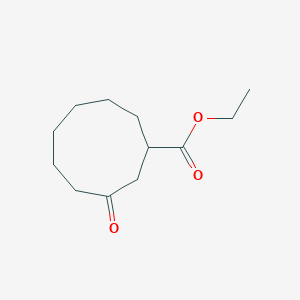

![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
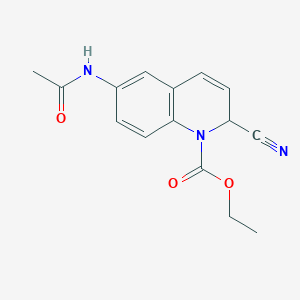
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
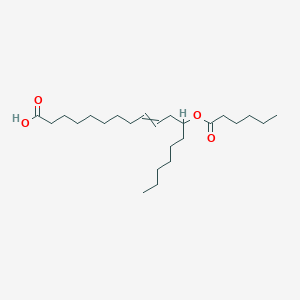
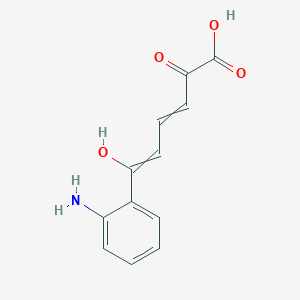
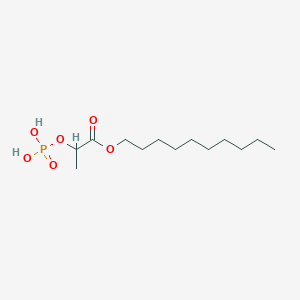
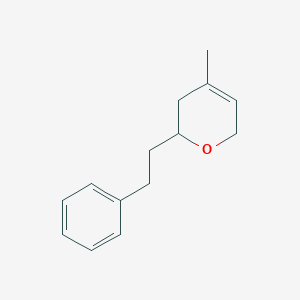
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
